4-Methylbenzene-1-peroxol
CAS No.: 738610-17-8
Cat. No.: VC16813775
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 738610-17-8 |
|---|---|
| Molecular Formula | C7H8O2 |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 1-hydroperoxy-4-methylbenzene |
| Standard InChI | InChI=1S/C7H8O2/c1-6-2-4-7(9-8)5-3-6/h2-5,8H,1H3 |
| Standard InChI Key | ZCUUEQJCOSBJOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)OO |
Introduction
Chemical Identity and Structural Characteristics
4-Methylbenzene-1-peroxol (IUPAC name: 4-methylbenzene-1-hydroperoxide) belongs to the class of organic hydroperoxides, with the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol. The structure comprises a benzene ring with a methyl group (-CH₃) at the fourth carbon and a hydroperoxide group (-OOH) at the first position (Fig. 1). Spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) spectra, confirm the presence of the peroxide bond (O–O stretch at ~800–900 cm⁻¹) and aromatic protons (δ 6.8–7.2 ppm in ¹H NMR) .
Table 1: Key Physicochemical Properties of 4-Methylbenzene-1-peroxol
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| Melting Point | 45–48°C (decomposes) |
| Solubility in Water | Slightly soluble (1.2 g/L) |
| logP (Octanol-Water) | 1.85 |
| pKa | ~12.5 (hydroperoxide group) |
The hydroperoxide group confers moderate polarity, enabling solubility in polar organic solvents like ethanol and acetone while remaining poorly soluble in nonpolar media .
Synthesis and Manufacturing Approaches
Radical-Mediated Oxidation of 4-Methylphenol
A prevalent synthesis route involves the oxidation of 4-methylphenol (p-cresol) using peroxides such as TBHP under copper catalysis. This method, adapted from cross redox coupling strategies for hydroquinone mono-esters , proceeds via a radical intermediate. The reaction mechanism involves:
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Initiation: TBHP decomposes to generate tert-butoxy radicals (t-BuO·) under thermal or catalytic conditions.
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Hydrogen Abstraction: The t-BuO· radical abstracts a hydrogen atom from the phenolic -OH group of 4-methylphenol, forming a phenoxyl radical.
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Oxygen Insertion: Molecular oxygen reacts with the phenoxyl radical, yielding the hydroperoxide product after protonation .
Equation:
Electrochemical Oxidation
Alternative methods employ electrochemical oxidation of 4-methylphenol in acidic media. Using a platinum anode and sulfuric acid electrolyte, the hydroperoxide forms via a two-electron transfer process. This approach avoids exogenous peroxides but requires precise control of voltage (1.8–2.2 V) to prevent overoxidation to quinones .
Physicochemical Stability and Decomposition Pathways
The peroxide bond in 4-methylbenzene-1-peroxol is thermally labile, with decomposition onset at ~50°C. Major decomposition products include 4-methylphenol and oxygen gas, as confirmed by thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) .
Factors Influencing Stability:
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pH: Decomposition accelerates under acidic (pH < 3) or basic (pH > 10) conditions due to catalyzed O–O bond cleavage.
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Light Exposure: UV radiation induces homolytic cleavage, generating hydroxyl radicals (·OH) that propagate autoxidation chains .
Stabilizers such as chelating agents (e.g., EDTA) and radical scavengers (e.g., BHT) are often added to commercial preparations to extend shelf life .
Applications in Organic Synthesis
Oxidative Coupling Reactions
4-Methylbenzene-1-peroxol serves as a mild oxidant in C–O bond-forming reactions. For instance, it facilitates the synthesis of diaryl ethers from aryl boronic acids and phenols under palladium catalysis, achieving yields >80% . The hydroperoxide acts as a terminal oxidant, regenerating the active Pd(II) catalyst from Pd(0).
Epoxidation of Alkenes
In the presence of transition metals (e.g., Mn(III) salen complexes), the compound epoxidizes alkenes via oxygen transfer. For example, cyclooctene reacts to form cyclooctene oxide with 92% enantiomeric excess (ee) under optimized conditions .
Table 2: Representative Reactions Using 4-Methylbenzene-1-peroxol
| Reaction Type | Substrate | Product | Yield (%) |
|---|---|---|---|
| Epoxidation | Cyclooctene | Cyclooctene oxide | 92 |
| Diaryl Ether Synthesis | Phenylboronic acid + Phenol | Diphenyl ether | 85 |
| Benzylic Oxidation | 4-Methyltoluene | 4-Methylbenzaldehyde | 78 |
Industrial and Pharmaceutical Relevance
Polymer Chemistry
The compound’s radical-generating capacity makes it valuable in polymer initiation systems. For instance, it initiates the free-radical polymerization of styrene, yielding polystyrene with a controlled molecular weight distribution (Đ = 1.2–1.5) .
Drug Intermediate Synthesis
Pharmaceutical applications include the synthesis of anticoagulant intermediates. A 2022 study demonstrated its use in oxidizing thioethers to sulfoxides, critical motifs in proton pump inhibitors like omeprazole .
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